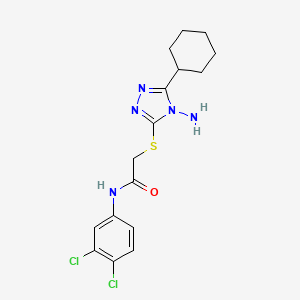
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H19Cl2N5OS and its molecular weight is 400.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis Applications
2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide serves as a key precursor in the synthesis of various heterocyclic compounds, which are crucial for pharmaceutical and material science research. Studies have shown that thioureido-acetamides, which share structural similarity, are converted into numerous heterocycles, like 2-iminothiazoles and thioparabanic acids, via one-pot cascade reactions. These reactions demonstrate excellent atom economy and provide new accesses to important heterocycles, signifying the potential of such compounds in creating diverse chemical libraries for drug discovery and material applications (Schmeyers & Kaupp, 2002).
Antitumor Activity
The structural framework of this compound is also explored for its antitumor properties. Derivatives of similar compounds have been synthesized and screened against various human tumor cell lines, showcasing considerable anticancer activity. This highlights the importance of such compounds in developing new chemotherapeutic agents. The antitumor activity assessment of these derivatives provides valuable insight into the design of more effective and specific anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Biological Activities of Triazole Compounds
Compounds containing the 1,2,4-triazole moiety, similar to this compound, have been synthesized and their structures determined by X-ray diffraction. They exhibit antifungal and plant growth regulating activities, indicating their potential in agricultural applications. The investigation into the biological activities of these triazole compounds sheds light on their versatility, not only in medical but also in agricultural research, offering new tools for disease control and crop management (Li Fa-qian et al., 2005).
Cholinesterase Inhibition Studies
Further research into derivatives with structural similarities to this compound has demonstrated their potential in cholinesterase inhibition. These compounds are pivotal in the development of treatments for neurodegenerative diseases such as Alzheimer's. The ability to moderate cholinesterase, an enzyme that breaks down acetylcholine in the brain, is crucial for managing symptoms of memory loss and cognitive decline, making these compounds valuable in neuroscience research (Riaz et al., 2020).
Eigenschaften
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5OS/c17-12-7-6-11(8-13(12)18)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h6-8,10H,1-5,9,19H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUWGDSPZIQDKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)
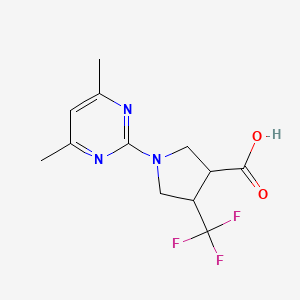
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2369093.png)
![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)
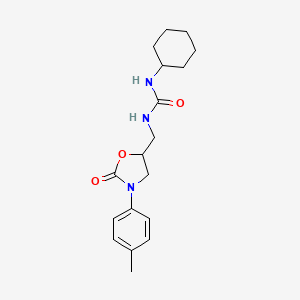
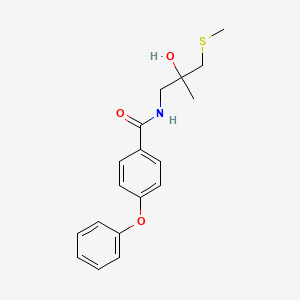
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol](/img/structure/B2369100.png)
![4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2369103.png)
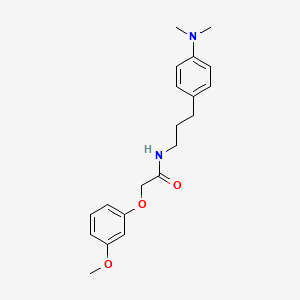
![2-Bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2369105.png)
![Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369106.png)
